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molecular formula C12H20N2O2 B8713001 Ethyl 3-(tert-butyl)-1-ethyl-1H-pyrazole-5-carboxylate

Ethyl 3-(tert-butyl)-1-ethyl-1H-pyrazole-5-carboxylate

Cat. No. B8713001
M. Wt: 224.30 g/mol
InChI Key: NJEHBSIHECHBBK-UHFFFAOYSA-N
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Patent
US08188113B2

Procedure details

To a solution of ethyl 3-tert-butyl-1-ethyl-1H-pyrazole-5-carboxylate (0.35 g, 1.6 mmol) in a mixture of ethanol:dioxane:water (1:1:1, 6 mL) was added lithium hydroxide (0.15 g, 6.2 mmol). The reaction mixture was stirred overnight at RT. The solution diluted with EtOAc (50 mL) and 5% citric acid (50 mL). The organic phase separated, washed with brine (20 mL), dried (Na2SO4) and evaporated under reduced pressure to afford 3-tert-butyl-1-ethyl-1H-pyrazole-5-carboxylic acid (0.30 g, 98% yield) as a yellow solid. 1H NMR (400 MHz, DMSO-d6): δ 6.64 (s, 1H), 4.40 (q, J=7.2 Hz, 2H), 1.27 (t, J=7.2 Hz, 3H), 1.22 (s, 9H); MS (ESI) m/z: 197.3 (M+H+).
Quantity
0.35 g
Type
reactant
Reaction Step One
Name
ethanol dioxane water
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:9]=[C:8]([C:10]([O:12]CC)=[O:11])[N:7]([CH2:15][CH3:16])[N:6]=1)([CH3:4])([CH3:3])[CH3:2].[OH-].[Li+]>C(O)C.O1CCOCC1.O.CCOC(C)=O.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>[C:1]([C:5]1[CH:9]=[C:8]([C:10]([OH:12])=[O:11])[N:7]([CH2:15][CH3:16])[N:6]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
0.35 g
Type
reactant
Smiles
C(C)(C)(C)C1=NN(C(=C1)C(=O)OCC)CC
Name
ethanol dioxane water
Quantity
6 mL
Type
solvent
Smiles
C(C)O.O1CCOCC1.O
Step Two
Name
Quantity
0.15 g
Type
reactant
Smiles
[OH-].[Li+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase separated
WASH
Type
WASH
Details
washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)C1=NN(C(=C1)C(=O)O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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